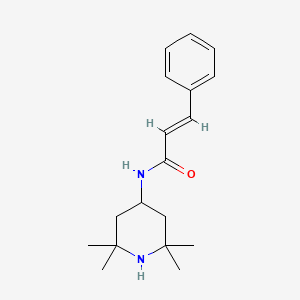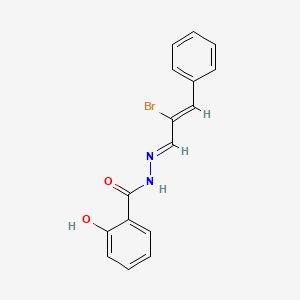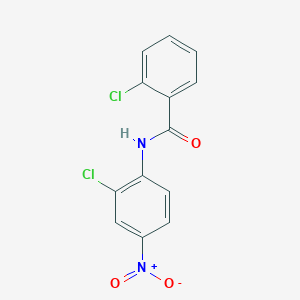
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
Übersicht
Beschreibung
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as DBM, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DBM is a hydrazone derivative that has been synthesized through various methods and has shown promise in a range of applications, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is not fully understood. However, studies have suggested that N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide induces apoptosis in cancer cells through the activation of various signaling pathways, including the p53 pathway and the JNK pathway. Additionally, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce the production of inflammatory cytokines. Additionally, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have antioxidant effects, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to be stable in various conditions, making it a reliable compound for use in experiments. However, one limitation of using N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide. One area of interest is the development of novel N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide derivatives with improved efficacy and solubility. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide and its potential use in other therapeutic applications, such as anti-inflammatory and anti-oxidant agents. Finally, studies are needed to evaluate the safety and efficacy of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in human clinical trials.
Wissenschaftliche Forschungsanwendungen
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been extensively studied for its potential use in cancer treatment. Studies have shown that N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide induces apoptosis, or programmed cell death, in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. Additionally, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have neuroprotective effects, with studies demonstrating its ability to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-3-5-14(6-4-11)24-10-16(22)21-20-9-12-7-13(18)8-15(19)17(12)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDODHMBHWEVMU-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3857407.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B3857418.png)

![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)
![N,N-diethyl-2-[2-(4-fluorophenoxy)ethoxy]ethanamine](/img/structure/B3857438.png)
![N-(2-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B3857443.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B3857470.png)
![1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3857477.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3857484.png)

![5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857493.png)
![4-(2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3857496.png)